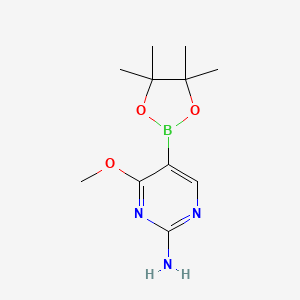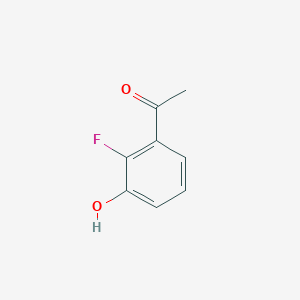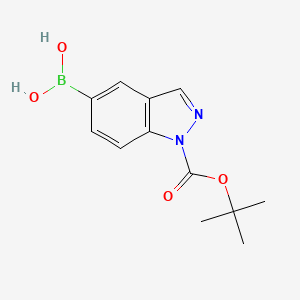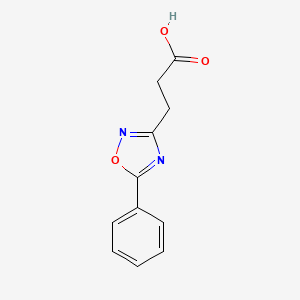
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Overview
Description
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a heterocyclic compound with the molecular formula C11H10N2O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.299±0.06 g/cm3, a melting point of 139-143°C, and a predicted boiling point of 433.4±47.0 °C . The pKa is predicted to be 4.07±0.10 .Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, revealing their potential as urease inhibitors. These compounds, which include various derivatives of oxadiazole, have been identified as potent inhibitors, suggesting their utility in drug design programs for therapeutic agents (Nazir et al., 2018).
Apoptosis Induction and Anticancer Agents
Research into the use of 1,2,4-oxadiazole compounds for apoptosis induction has led to the discovery of potential anticancer agents. One study identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers, highlighting their in vivo activity against cancer cell lines and identifying molecular targets such as the insulin-like growth factor II (IGF II) receptor binding protein TIP47 (Cai et al., 2006).
Anti-inflammatory and Analgesic Properties
Fenbufen-derived 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study found several compounds with significant activity, suggesting their potential as safer alternatives for treatment (Husain et al., 2009).
Antimicrobial Applications
A series of new benzimidazole derivatives, including 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, were synthesized and showed promising antimicrobial activities against various bacterial strains. This indicates the potential of oxadiazole derivatives in developing new antimicrobial agents (El-masry et al., 2000).
Safety and Hazards
Mechanism of Action
1,2,4-Oxadiazoles are a class of heterocyclic compounds that have been found to exhibit a broad spectrum of biological activities. They have been studied for their potential use in agriculture as pesticides due to their antifungal and antibacterial properties .
The pharmacokinetics of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its chemical structure. Factors such as solubility, stability, and metabolic rate can all influence the bioavailability of these compounds .
The molecular and cellular effects of 1,2,4-oxadiazoles can also vary, but they generally result in the inhibition of growth or reproduction in the target organisms .
Environmental factors such as temperature, pH, and presence of other chemicals can influence the stability and efficacy of 1,2,4-oxadiazoles .
properties
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHSXDEWAAOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



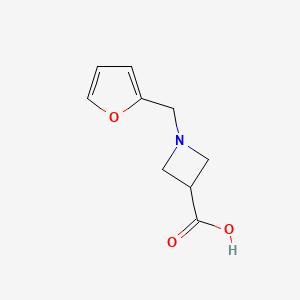
![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)
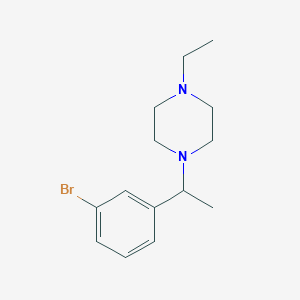
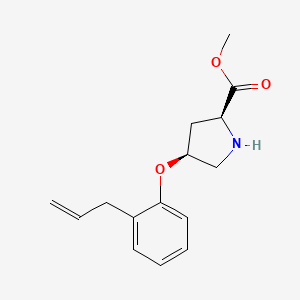


![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)



![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)
